molecular formula C20H18N2O5S B300723 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Katalognummer B300723
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: WLJVKAWZMPWEQK-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as HMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMBA belongs to the class of thiazolidinediones, which are known for their ability to activate peroxisome proliferator-activated receptors (PPARs) and regulate glucose and lipid metabolism.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. It has been shown to induce differentiation and inhibit proliferation of various cancer cell lines, including leukemia, breast, and prostate cancer cells. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of HIV and other viral infections. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.

Wirkmechanismus

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide exerts its therapeutic effects through the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide specifically activates PPAR-gamma, leading to the differentiation of cancer cells and the inhibition of their proliferation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also inhibits HIV replication by downregulating the expression of viral genes and enhancing the immune response. In Alzheimer's disease models, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide reduces amyloid-beta accumulation by activating the PPAR-gamma pathway and promoting the clearance of amyloid-beta.
Biochemical and Physiological Effects
2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to modulate various biochemical and physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation. It induces adipocyte differentiation and improves insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappaB (NF-kappaB). In cancer cells, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide induces differentiation and inhibits proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that can be easily synthesized in the laboratory. It exhibits high potency and specificity for PPAR-gamma activation, making it a useful tool for studying the PPAR-gamma pathway and its downstream effects. However, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has poor solubility in water and may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One potential application is in the treatment of type 2 diabetes, where 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's ability to improve insulin sensitivity and regulate glucose metabolism may be beneficial. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to explore the potential use of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the development of more potent and selective PPAR-gamma agonists based on the structure of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.

Synthesemethoden

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction with 2-methylphenylacetyl chloride in the presence of triethylamine. The final product is obtained through recrystallization from an appropriate solvent.

Eigenschaften

Produktname

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molekularformel

C20H18N2O5S

Molekulargewicht

398.4 g/mol

IUPAC-Name

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H18N2O5S/c1-12-5-3-4-6-14(12)21-18(24)11-22-19(25)17(28-20(22)26)10-13-7-8-15(23)16(9-13)27-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+

InChI-Schlüssel

WLJVKAWZMPWEQK-LICLKQGHSA-N

Isomerische SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Kanonische SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.